REACTION_CXSMILES
|
C(OC(=O)[NH:5][C:6]1[C:15]([Cl:16])=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=1)C.[OH-].[K+]>CCO>[Cl:16][C:15]1[C:6]([NH2:5])=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2 |f:1.2|
|
Name
|
|
Quantity
|
2.94 g
|
Type
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reactant
|
Smiles
|
C(C)OC(NC1=CC2=CC=CC=C2C=C1Cl)=O
|
Name
|
|
Quantity
|
7.93 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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CCO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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is heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 7 hours under an atmosphere of nitrogen
|
Duration
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7 h
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Type
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CUSTOM
|
Details
|
the solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
giving a residue to which ice
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Type
|
ADDITION
|
Details
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is added
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted 3 times with 30 mL of CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC2=CC=CC=C2C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |